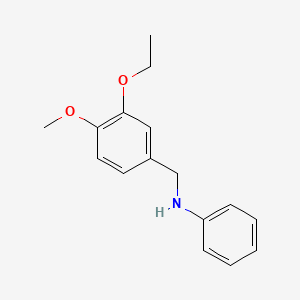
N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMSO2-Ph-Gly-NH-(3,4-Me~2~C~6~H~3~)-NH-(2-MeC~6~H~4~)-NH-(Me~2~SO), is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of glycine and has been found to have various biochemical and physiological effects that make it a valuable tool for researchers.
Wirkmechanismus
The mechanism of action of N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to protect against oxidative stress. In addition, the compound has been found to have anti-inflammatory effects and to inhibit the production of inflammatory mediators. It has also been investigated for its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potential as a tool for studying cancer, inflammation, and neurological disorders. The compound has been found to have various biochemical and physiological effects that make it a valuable tool for researchers. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of new derivatives of the compound with improved properties. Another area of interest is the investigation of the compound's potential as a treatment for specific diseases, such as cancer or neurological disorders. In addition, further research is needed to fully understand the mechanism of action of the compound and its effects on specific enzymes and signaling pathways.
Synthesemethoden
The synthesis of N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of glycine with 3,4-dimethylbenzoyl chloride and 2-methylbenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with dimethyl sulfoxide (DMSO) and hydrochloric acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in various scientific research applications, including studies on cancer, inflammation, and neurological disorders. The compound has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have anti-inflammatory effects and has been used in studies on inflammatory bowel disease and rheumatoid arthritis. In addition, N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-9-10-16(11-15(13)3)19-18(21)12-20(24(4,22)23)17-8-6-5-7-14(17)2/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMUEVIZZYJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)

![2-(8-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate](/img/structure/B5822898.png)
![2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5822905.png)





![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)
